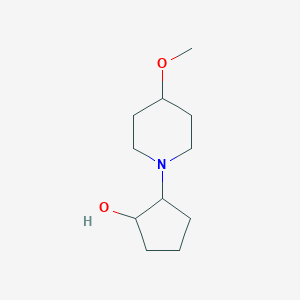

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol

Description

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 4-methoxypiperidine substituent at the 2-position of the cyclopentane ring. The compound’s structure combines a five-membered carbocyclic alcohol with a six-membered piperidine ring modified by a methoxy group at the 4-position. This structural motif is significant in medicinal chemistry, as piperidine and cyclopentanol moieties are common in bioactive molecules. The methoxy group enhances lipophilicity and may influence metabolic stability compared to unsubstituted piperidine analogs .

Propriétés

IUPAC Name |

2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZBXSGZYUXYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol typically involves the reaction of 4-methoxypiperidine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the development of various derivatives that can be utilized in further chemical reactions. For example, it can be transformed into other piperidine derivatives that exhibit distinct chemical properties.

Biology

In biological research, 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol is studied for its interactions with biomolecules. It has been evaluated for its potential biological activities , including effects on neurotransmitter systems, which may have implications in neuropharmacology. Research indicates that compounds containing piperidine moieties often demonstrate significant biological activity against various targets .

Medicine

The compound is under investigation for its therapeutic potential . It may act as a precursor for developing new drugs targeting specific receptors or pathways. For instance, studies on related compounds have shown promise in treating conditions like anxiety and depression by modulating adrenergic receptors . Furthermore, ongoing research aims to explore its efficacy in treating cancer through mechanisms involving apoptosis and cell cycle regulation .

Industrial Applications

In industrial settings, 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol is used in the production of specialty chemicals and materials. Its role as a building block in synthesizing fragrances and flavoring agents highlights its versatility within the chemical manufacturing sector. Additionally, the compound's stability and reactivity make it suitable for use in various formulations.

Case Study 1: Neuropharmacological Research

A study focused on synthesizing new derivatives of piperidine-based compounds demonstrated that modifications to the methoxy group significantly influenced receptor binding affinity and selectivity. This research underscores the importance of structural variations in developing effective therapeutic agents targeting central nervous system disorders .

Case Study 2: Cancer Therapeutics

Research involving piperidine derivatives has revealed their capacity to induce apoptosis in cancer cells. A series of synthesized compounds were tested against multiple cancer cell lines, showing reduced cell viability and increased expression of pro-apoptotic genes. This highlights the potential of 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol derivatives as candidates for further development in oncology .

Mécanisme D'action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The compound is compared to structurally related cyclopentanol derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Piperazine vs. Methoxypiperidine : Piperazine derivatives (e.g., rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol) exhibit higher basicity due to the secondary amine, enhancing water solubility. In contrast, the methoxy group in the target compound reduces basicity but increases lipophilicity, favoring membrane permeability .

- Imidazole Substituents : 2-(1H-Imidazol-1-yl)cyclopentan-1-ol contains an aromatic imidazole ring, enabling π-π stacking and hydrogen bonding, which are critical for targeting enzymes or receptors.

Stability and Toxicity Considerations

- Piperazine Derivatives : Higher basicity may lead to ion channel interactions, necessitating careful toxicity profiling .

Activité Biologique

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structural features suggest interactions with various biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopentanol moiety attached to a piperidine ring substituted with a methoxy group. This unique structure may influence its binding affinity to biological receptors and enzymes, thereby modulating their activity.

The mechanism of action for 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol involves its interaction with specific receptors or enzymes. It is hypothesized that the compound can bind to neurotensin receptors, which are implicated in various neurological functions and diseases. This interaction may lead to modulation of neurotransmitter release and influence pathways associated with pain perception, mood regulation, and neuroprotection .

Biological Activities

Research indicates that 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol exhibits several biological activities:

1. Neuroprotective Effects:

- Studies have shown that compounds similar to 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol can act as neuroprotective agents by modulating neurotensin receptor activity, potentially offering therapeutic benefits in conditions like neurodegenerative diseases .

2. Anticancer Potential:

3. Antimicrobial Activity:

- Compounds with similar piperidine structures have been evaluated for their antimicrobial properties. Research suggests that they may inhibit bacterial growth through various mechanisms, including enzyme inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.